molecular formula C17H14ClN5O3 B11271164 N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271164
M. Wt: 371.8 g/mol
InChI Key: IEDVQNWHHJHATL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzodioxole ring, a chlorophenyl group, and a triazole ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially altering the compound’s electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or chlorophenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in drug discovery programs targeting diseases such as cancer, infectious diseases, or neurological disorders.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-bromophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to these similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide may exhibit unique properties such as enhanced binding affinity to specific targets, improved stability, or distinct electronic characteristics due to the presence of the chlorophenyl group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14ClN5O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H14ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-8-10-5-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

IEDVQNWHHJHATL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC=CC=C4Cl

Origin of Product

United States

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